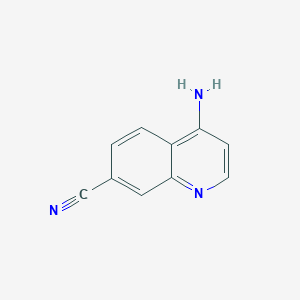

4-Aminoquinoline-7-carbonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

4-aminoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOMPSGOQQSFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoquinoline-7-carbonitrile: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminoquinoline-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, predicted physicochemical properties, and outlines detailed, plausible experimental protocols for its synthesis, characterization, and biological evaluation, primarily focusing on its potential as an antimalarial agent. The information presented herein is synthesized from established methodologies for analogous 4-aminoquinoline derivatives and is intended to serve as a foundational resource for researchers.

Chemical Structure and Properties

This compound is a derivative of the 4-aminoquinoline scaffold, which is the core structure of several established antimalarial drugs. The key structural features include a quinoline ring system, an amino group at the 4-position, and a nitrile group at the 7-position.

Chemical Structure:

Physicochemical Properties

| Property | This compound (Predicted) | 4-Aminoquinoline (Experimental) | Reference |

| Molecular Formula | C₁₀H₇N₃ | C₉H₈N₂ | - |

| Molecular Weight | 169.18 g/mol | 144.17 g/mol | [1] |

| Appearance | Predicted to be a solid | White to yellow crystalline powder | [1] |

| Melting Point | Not Determined | 154-158 °C | [1] |

| LogP (o/w) | ~1.5 - 2.5 | 1.3 | [1] |

| pKa (most basic) | ~7.5 - 8.5 | 9.1 | [1] |

| Hydrogen Bond Donors | 1 | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | 2 | [1] |

| Rotatable Bonds | 0 | 0 | [1] |

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of 7-substituted 4-aminoquinolines. A plausible synthetic route is outlined below, starting from the commercially available 4,7-dichloroquinoline.

Synthetic Pathway

A potential synthetic pathway for this compound is a two-step process involving a nucleophilic aromatic substitution to introduce the cyano group, followed by amination at the 4-position.

Experimental Protocols

This protocol is adapted from established procedures for the cyanation of haloquinolines.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4,7-dichloroquinoline (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-Chloro-4-cyanoquinoline.

This protocol is based on the amination of 4-chloroquinolines.

-

Reaction Setup: In a sealed tube, combine 7-Chloro-4-cyanoquinoline (1.0 eq), phenol (catalytic amount), and concentrated aqueous ammonia.

-

Reaction Conditions: Heat the sealed tube to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and basify with a sodium hydroxide solution. Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum to confirm the presence of aromatic and amino protons and their respective chemical shifts and coupling constants.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments, including the quaternary carbon of the nitrile group.

-

2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of protons and carbons and to unambiguously assign all signals.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to determine the accurate mass of the molecular ion and confirm the elemental composition.

Biological Activity and Evaluation

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity. The primary mechanism of action for many 4-aminoquinoline drugs is the inhibition of hemozoin formation in the malaria parasite.

Signaling Pathway and Mechanism of Action

Experimental Workflow for Biological Evaluation

Experimental Protocols for Biological Assays

This protocol is widely used for high-throughput screening of antimalarial compounds.[2][3]

-

Parasite Culture: Maintain asynchronous cultures of Plasmodium falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Assay Plate Preparation: Serially dilute the test compound in culture medium in a 96-well plate.

-

Incubation: Add the parasite culture to the wells and incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.

This assay assesses the compound's ability to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[4][5]

-

Reaction Mixture: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.

-

Compound Addition: Add serial dilutions of the test compound.

-

Initiation of Polymerization: Initiate the polymerization by adding an acetate buffer (pH 4.8).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours to allow for β-hematin formation.

-

Washing and Solubilization: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO. Dissolve the β-hematin pellet in an aqueous solution of NaOH.

-

Data Acquisition: Measure the absorbance of the dissolved β-hematin at 405 nm.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits heme polymerization by 50%.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be generated for this compound. Example data from a related 4-aminoquinoline derivative might be included for comparative purposes, but should be clearly labeled as such.

| Assay | Parameter | This compound | Chloroquine (Reference) |

| In vitro Antimalarial Activity | IC₅₀ (nM) vs. P. falciparum 3D7 | To be determined | ~10-20 nM |

| IC₅₀ (nM) vs. P. falciparum Dd2 | To be determined | ~100-200 nM | |

| Heme Polymerization Inhibition | IC₅₀ (µM) | To be determined | ~20-30 µM |

| Cytotoxicity | CC₅₀ (µM) vs. Mammalian cells | To be determined | > 100 µM |

| Selectivity Index (SI) | CC₅₀ / IC₅₀ (vs. Dd2) | To be determined | > 500 |

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. While this specific derivative is not extensively described in the current literature, the provided protocols, based on established methodologies for the 4-aminoquinoline class, offer a robust starting point for researchers. The predicted properties and the known antimalarial activity of the parent scaffold suggest that this compound is a compound of interest for further investigation in the field of antimalarial drug discovery. The systematic application of the outlined experimental procedures will be crucial in elucidating its true potential as a therapeutic agent.

References

Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of 4-aminoquinoline-7-carbonitrile, a compound of interest in medicinal chemistry, starting from the readily available precursor, 4,7-dichloroquinoline. This document details the proposed synthetic strategy, experimental protocols, and relevant biological context, presenting quantitative data in a structured format and illustrating key pathways with diagrams.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, most notably recognized for its potent antimalarial activity. The archetypal drug, chloroquine, features a 7-chloro-4-aminoquinoline core. Modifications at the 7-position of the quinoline ring have been explored to modulate the compound's activity, physicochemical properties, and resistance profile. The introduction of a carbonitrile (cyano) group at the 7-position presents an interesting structural variation that could influence the molecule's electronic properties and potential interactions with biological targets.

This guide outlines a multi-step synthetic approach to this compound, circumventing the challenge of selective functionalization of the less reactive 7-position of 4,7-dichloroquinoline in the presence of the highly reactive 4-position. The proposed pathway involves the initial synthesis of a 7-halo-4-chloroquinoline intermediate, followed by cyanation and subsequent amination.

Proposed Synthetic Pathway

The synthesis of this compound from 4,7-dichloroquinoline is not a direct, one-step conversion. A more strategic, multi-step approach is proposed, commencing with the synthesis of a key intermediate, 7-bromo-4-chloroquinoline. This intermediate allows for the selective introduction of the cyano group at the 7-position, followed by the amination at the 4-position.

The overall synthetic workflow can be summarized as follows:

4-Aminoquinoline-7-carbonitrile mechanism of action in Plasmodium falciparum

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Aminoquinoline Derivatives in Plasmodium falciparum

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-aminoquinoline scaffold remains a cornerstone in antimalarial drug discovery, with chloroquine being its most famous representative. This technical guide delves into the core mechanism of action of 4-aminoquinoline derivatives, with a particular focus on substitutions at the 7-position of the quinoline ring, in the context of Plasmodium falciparum, the most lethal malaria parasite. While specific research on 4-aminoquinoline-7-carbonitrile is limited in publicly accessible literature, this document outlines the well-established mechanism for the broader class of 7-substituted 4-aminoquinolines, which is the accepted framework for understanding their antimalarial activity. The primary mode of action involves the accumulation of the drug in the parasite's acidic digestive vacuole and the subsequent inhibition of heme detoxification, leading to parasite death. This guide provides a detailed overview of this mechanism, quantitative data on compound activity, comprehensive experimental protocols, and visual diagrams to illustrate key pathways and workflows.

Core Mechanism of Action: Inhibition of Heme Detoxification

The defining mechanism of action for 4-aminoquinoline antimalarials is their interference with the parasite's method for detoxifying heme, a toxic byproduct of hemoglobin digestion.[1][2]

-

Hemoglobin Digestion: During its intraerythrocytic stage, P. falciparum resides within a digestive vacuole (DV), an acidic organelle (pH ~5.0-5.4). The parasite ingests and degrades large amounts of host cell hemoglobin to obtain essential amino acids.[1]

-

Release of Toxic Heme: This digestion process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[3]

-

Heme Detoxification Pathway: To protect itself, the parasite polymerizes the toxic heme into a non-reactive, insoluble crystal called hemozoin (also known as the malaria pigment, β-hematin).[1] This process is a critical survival mechanism for the parasite.

-

Drug Accumulation and Action: As weak bases, 4-aminoquinolines possess a basic side chain that becomes protonated in the acidic environment of the DV.[1] This "ion trapping" leads to a massive accumulation of the drug, reaching concentrations thousands of times higher than in the surrounding plasma.

-

Inhibition of Hemozoin Formation: Once concentrated in the DV, the 4-aminoquinoline molecule, particularly its aromatic quinoline ring, forms a complex with heme.[4] This drug-heme complex effectively caps the growing hemozoin crystal, preventing further polymerization.[5] The resulting buildup of free, soluble heme is lethal to the parasite, causing oxidative stress and membrane damage that lead to cell lysis.[1]

The Role of the 7-Position Substituent

Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at the 7-position of the quinquinoline ring is critical for antimalarial potency.[6] The 7-chloro group, as found in chloroquine and amodiaquine, is considered optimal for activity, likely due to its electronic properties influencing the pKa of the quinoline nitrogen and its ability to interact with heme.[5][6] While other substitutions such as phenylether or biaryl groups have shown promise in overcoming drug resistance, the fundamental mechanism of inhibiting heme polymerization remains the same.[7]

Mechanism of Resistance

The primary driver of resistance to 4-aminoquinolines in P. falciparum is mutations in the gene encoding the P. falciparum Chloroquine Resistance Transporter (PfCRT).[1][3]

-

PfCRT Function: PfCRT is a transmembrane protein located on the membrane of the parasite's digestive vacuole.

-

Impact of Mutations: Point mutations in PfCRT, particularly the K76T mutation, are the hallmark of chloroquine resistance. These mutations alter the transporter's properties, enabling it to efflux the protonated form of the 4-aminoquinoline drug out of the DV.[2]

-

Reduced Drug Accumulation: This efflux mechanism reduces the drug's concentration within the DV, preventing it from reaching the levels required to effectively inhibit hemozoin formation.[2] Chloroquine-resistant parasites accumulate significantly less drug in their DV compared to sensitive strains.[1]

Data Presentation: In Vitro Antimalarial Activity

The following tables summarize the in vitro activity (IC₅₀ values) of various 4-aminoquinoline analogs against different strains of P. falciparum. This data illustrates the impact of side-chain modifications and the challenge of resistance.

Table 1: Activity of 4-Aminoquinoline Analogs against Chloroquine-Sensitive (CS) P. falciparum Strains

| Compound | Strain | IC₅₀ (nM) | Reference |

| Chloroquine | 3D7 | < 12 | [8] |

| Chloroquine | D6 | 10.7 | [9] |

| Amodiaquine | HB3 | 9.60 | [1] |

| Bisquinoline Analog¹ | D6 | 7.5 | [9] |

| Compound 4 ² | 3D7 | 4.8 | [8] |

¹ 7-chloro-4-(1,4,7,10-tetraaza-cyclododec-1-yl)-quinoline ² A novel amodiaquine congener designed to avoid toxic metabolites

Table 2: Activity of 4-Aminoquinoline Analogs against Chloroquine-Resistant (CR) P. falciparum Strains

| Compound | Strain | IC₅₀ (nM) | Reference |

| Chloroquine | K1 | 183.82 | [1] |

| Chloroquine | W2 | 87.2 | [9] |

| Amodiaquine | K1 | 15.08 | [1] |

| Bisquinoline Analog¹ | W2 | 19.2 | [9] |

| Compound 4 ² | K14 (highly resistant) | 7.5 | [8] |

| Hydrazone Analog 2 ³ | K1 | 26 | [10] |

¹ 7-chloro-4-(1,4,7,10-tetraaza-cyclododec-1-yl)-quinoline ² A novel amodiaquine congener designed to avoid toxic metabolites ³ 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (tested over 72h)

Mandatory Visualizations

Caption: Mechanism of 4-aminoquinoline action in P. falciparum.

Caption: Typical workflow for in vitro antimalarial activity assay.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel 4-aminoquinoline derivatives.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

-

Parasite Culture: Asynchronous or synchronized (ring-stage) cultures of P. falciparum (e.g., K1, 3D7 strains) are maintained in human red blood cells (RBCs) at a defined parasitemia (e.g., 1%) and hematocrit (e.g., 2%) in RPMI-1640 medium supplemented with AlbuMAX or human serum.

-

Assay Preparation: Compounds are serially diluted (typically 3-fold) in a 96-well microtiter plate. The parasite culture is then added to each well. Control wells contain parasites with vehicle (e.g., DMSO) and uninfected RBCs.

-

Incubation: The plate is incubated for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).[10] This duration allows parasites to complete one full asexual lifecycle.

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The buffer lyses the RBCs, releasing the parasites, and the dye binds to parasite DNA.

-

Data Acquisition: The fluorescence intensity of each well is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: Fluorescence values are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC₅₀ value, which is the concentration at which parasite growth is inhibited by 50%.[10]

In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay

This cell-free assay assesses a compound's ability to directly interfere with the polymerization of heme.[11]

-

Reaction Mixture: A solution of hemin (heme chloride) is prepared in a suitable solvent (e.g., DMSO).

-

Assay Conditions: The assay is conducted in a 96-well plate. Test compounds at various concentrations are added to the wells. The polymerization reaction is initiated by adding a buffer that promotes β-hematin formation (e.g., sodium acetate buffer, pH ~5.0) and incubating at an elevated temperature (e.g., 37-60°C) for several hours.

-

Quantification: After incubation, the plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted heme is removed. The β-hematin pellet is washed (e.g., with DMSO to remove residual heme) and then dissolved in a basic solution (e.g., NaOH) to de-polymerize it back to monomeric heme.

-

Analysis: The absorbance of the dissolved heme is measured spectrophotometrically (at ~405 nm). The percentage of inhibition is calculated relative to a no-drug control, and the IC₅₀ for β-hematin formation is determined.[9]

Cytotoxicity Assay (against Mammalian Cells)

This assay is essential to determine the selectivity of the compound for the parasite over host cells.

-

Cell Culture: A mammalian cell line (e.g., HepG2 human liver cells, L6 rat skeletal myoblasts, or MDBK kidney cells) is cultured in appropriate media in a 96-well plate until a confluent monolayer is formed.[10]

-

Compound Exposure: The culture medium is replaced with medium containing serial dilutions of the test compound. The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a metabolic indicator dye such as MTT or Resazurin. For example, with MTT, the dye is added and incubated, allowing viable cells to reduce it to a purple formazan product. The formazan is then solubilized, and the absorbance is read on a plate reader.

-

Analysis: The absorbance is plotted against drug concentration to generate a dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI) is then calculated as CC₅₀ / IC₅₀ (parasite), with a higher SI value indicating greater selectivity for the parasite.[10]

References

- 1. esr.ie [esr.ie]

- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 9. Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.malariaworld.org [media.malariaworld.org]

- 11. journals.asm.org [journals.asm.org]

Spectroscopic Characterization of 4-Aminoquinoline-7-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Aminoquinoline-7-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a proposed synthetic pathway and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Furthermore, comprehensive, generalized experimental protocols for obtaining and analyzing NMR and MS spectra are provided to guide researchers in the empirical characterization of this molecule. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of quinoline-based compounds.

Introduction

The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The introduction of a carbonitrile group at the 7-position of the quinoline ring is anticipated to modulate the electronic properties and biological activity of the 4-aminoquinoline core, making this compound a compound of significant interest for drug discovery and development. Spectroscopic characterization is fundamental to confirming the chemical identity and purity of such novel compounds. This guide focuses on the two primary techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Synthesis of this compound

A plausible synthetic route to this compound, based on established methods for the synthesis of substituted quinolines, is proposed. The synthesis would likely begin with a suitable precursor, such as 4-chloro-7-cyanoquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amino source.

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established chemical shift values for quinoline and related derivatives, as well as general principles of mass spectral fragmentation.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.5 - 8.7 | d | 5.0 - 6.0 |

| H-3 | 6.8 - 7.0 | d | 5.0 - 6.0 |

| H-5 | 8.0 - 8.2 | d | 8.5 - 9.5 |

| H-6 | 7.6 - 7.8 | dd | 8.5 - 9.5, ~2.0 |

| H-8 | 8.3 - 8.5 | d | ~2.0 |

| NH₂ | 5.5 - 6.5 | br s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 100 - 102 |

| C-4 | 152 - 154 |

| C-4a | 148 - 150 |

| C-5 | 125 - 127 |

| C-6 | 128 - 130 |

| C-7 | 110 - 112 |

| C-8 | 123 - 125 |

| C-8a | 149 - 151 |

| CN | 117 - 119 |

Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.18 g/mol |

| Predicted [M+H]⁺ | 170.0718 |

| Predicted Major Fragments | m/z 143 (loss of HCN), m/z 116 (further fragmentation) |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent may depend on the solubility of the compound[2][3].

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay (d1): 2-5 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: 0 to 200 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal fragmentation[4][5][6][7][8].

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

MS Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 20-30 psi

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 250-350 °C

-

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

Determine the accurate mass and calculate the elemental composition to confirm the molecular formula.

-

If fragmentation is observed (or induced via MS/MS), analyze the fragment ions to gain further structural information.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While direct experimental data is currently scarce, the proposed synthetic route and predicted NMR and MS data offer valuable guidance for researchers. The detailed experimental protocols herein are designed to be broadly applicable for the synthesis and analysis of this and related novel 4-aminoquinoline derivatives. Rigorous spectroscopic analysis is paramount for the unambiguous confirmation of the structure and purity of new chemical entities, which is a critical step in the drug discovery and development pipeline.

References

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline [inis.iaea.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Characterization of pyrroloquinoline quinone amino acid derivatives by electrospray ionization mass spectrometry and detection in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. as.uky.edu [as.uky.edu]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

The Ascendant Therapeutic Potential of 4-Aminoquinoline-7-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold, a cornerstone in medicinal chemistry, has been the subject of extensive research, leading to the development of numerous therapeutic agents. The strategic incorporation of a carbonitrile moiety at the 7-position of this privileged structure has given rise to a novel class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the biological landscape of 4-aminoquinoline-7-carbonitrile derivatives, with a primary focus on their potent anticancer properties as exemplified by their activity as Src kinase inhibitors. We present a comprehensive overview of their synthesis, mechanism of action, and preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer effects.[1] The 4-aminoquinoline core, in particular, has proven to be a highly versatile pharmacophore.[1] While the 7-chloro-4-aminoquinoline scaffold has been extensively explored, leading to blockbuster drugs like chloroquine, recent investigations have turned towards modifying the 7-position with other functional groups to overcome resistance and broaden the therapeutic applications.

The introduction of a carbonitrile group at the 7-position has emerged as a promising strategy, leading to the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer. This guide will delve into the synthesis, biological evaluation, and mechanism of action of these derivatives, providing researchers with a solid foundation for further investigation and development in this exciting area of drug discovery.

Biological Activity: Potent Inhibition of Src Kinase

A significant body of research has identified this compound derivatives, particularly 4-anilino-3-quinolinecarbonitriles, as potent inhibitors of Src kinase.[2][3] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[2][4] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for cancer therapy.[4]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activities of representative this compound derivatives as Src kinase inhibitors.

Table 1: In Vitro Src Kinase Inhibition and Cellular Activity

| Compound ID | Modification | Src IC50 (nM) | Cellular Assay IC50 (nM) | Reference |

| 1a | 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | 30 | - | [5] |

| 1c | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | - | - | [5] |

| 2c | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(morpholin-4-yl)propoxy]-3-quinolinecarbonitrile | - | - | [5] |

| 17 | 4-Anilino-7-(pyridin-3-yl)-3-quinolinecarbonitrile | Potent | Potent | [2][3] |

| 31a | 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)-3-quinolinecarbonitrile | 1.2 | 100 | [5] |

Table 2: In Vivo Antitumor Activity in Xenograft Models

| Compound ID | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |

| 17 | Not Specified | Not Specified | Demonstrated | [2][3] |

| 31a | Not Specified | Not Specified | Effective | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

General Synthesis of 4-Anilino-7-pyridyl-3-quinolinecarbonitriles

The synthesis of the 4-anilino-7-pyridyl-3-quinolinecarbonitrile scaffold typically involves a multi-step process. A general approach is outlined below, based on the synthesis of related 4-aminoquinoline analogs.[6]

Step 1: Synthesis of 7-Bromo-4-chloroquinoline

-

Condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate yields an enamine intermediate.

-

Cyclization of the enamine, often accelerated by microwave irradiation, produces a mixture of 7-bromo- and 5-bromo-quinolin-4-ones.

-

Chlorination of the quinolinone mixture with phosphorus oxychloride (POCl₃) allows for the separation of the desired 7-bromo-4-chloroquinoline from its isomer via column chromatography.

Step 2: Suzuki Coupling to Introduce the Pyridyl Group

-

The 7-bromo-4-chloroquinoline intermediate is subjected to a Suzuki coupling reaction with a suitable pyridineboronic acid derivative.

-

This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., 1,4-dioxane/water).

Step 3: Nucleophilic Aromatic Substitution with Anilines

-

The resulting 4-chloro-7-pyridylquinoline is then reacted with a substituted aniline in a nucleophilic aromatic substitution reaction.

-

This step is often carried out in a solvent such as tert-butanol at elevated temperatures to afford the final 4-anilino-7-pyridyl-3-quinolinecarbonitrile derivatives.

Purification: The final products are typically purified by flash chromatography, and their identity and purity are confirmed by UPLC/MS and ¹H-NMR spectroscopy.[6]

In Vitro Src Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Src kinase is determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.

Radiometric Assay (Example Protocol): [7]

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

10 µL of Src substrate peptide (e.g., [KVEKIGEGTYGVVYK] at a final concentration of 150 µM).

-

10 µL of the test compound at various concentrations (dissolved in DMSO, final DMSO concentration should be kept constant).

-

10 µL of active Src enzyme (2-20 units/assay).

-

-

Initiation: Start the reaction by adding 10 µL of [γ-³²P]ATP stock solution.

-

Incubation: Incubate the reaction mixture for 10 minutes at 30°C with agitation.

-

Termination: Stop the reaction by adding 20 µL of 40% trichloroacetic acid (TCA) to precipitate the peptide. Incubate for 5 minutes at room temperature.

-

Detection: Spot 25 µL of the supernatant onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity of the phosphorylated peptide on the P81 paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Assay (Example Protocol): [8][9]

-

Reaction Setup: In a 96-well plate, add the kinase, substrate (e.g., Poly-(Glu,Tyr 4:1)), and the test compound.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a detection reagent (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Cellular Proliferation Assay

The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using an MTT or SRB assay.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a cell line with high Src activity) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Tumor Xenograft Model

The in vivo efficacy of lead compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.[2][3]

General Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., a cell line sensitive to the Src inhibitor) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length × Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the animals throughout the study.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Src Kinase Signaling Pathway

Src kinase is a key node in multiple signaling pathways that control cell growth, survival, and motility. The following diagram illustrates the central role of Src and its inhibition by this compound derivatives.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Kinase activity assays Src and CK2 [protocols.io]

Physicochemical Properties of 4-Aminoquinoline-7-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Aminoquinoline-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific derivative, this document combines reported information on closely related 4-aminoquinoline analogs with established experimental and computational methodologies to offer a robust resource for researchers.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that where direct experimental values are unavailable, predicted data from computational models or extrapolated data from similar structures, such as 4-amino-7-chloroquinoline, are provided for guidance.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇N₃ | --- |

| Molecular Weight | 169.18 g/mol | Calculated |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Experimental determination required. |

| pKa | Estimated ~8.0-9.0 | Based on related 4-aminoquinoline compounds. The quinoline nitrogen is the primary basic center. |

| logP | Predicted ~1.5-2.5 | Computational prediction (e.g., XLogP3). Indicates moderate lipophilicity. |

| Aqueous Solubility | Predicted to be low | The nitrile group may slightly improve solubility compared to the 7-chloro analog.[1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard methods widely used in the pharmaceutical sciences.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-chloroquinoline-7-carbonitrile, with an amino source.

Materials:

-

4-chloroquinoline-7-carbonitrile

-

Ammonia source (e.g., aqueous ammonia, ammonium chloride/base)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate, Triethylamine) if using an ammonium salt

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chloroquinoline-7-carbonitrile in the chosen solvent.

-

Add the ammonia source in excess. If using an ammonium salt, add a suitable base.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance of the compound at different pH values.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

For each pH measurement, add a small aliquot of the stock solution to a cuvette containing a buffer of known pH, ensuring the final concentration is appropriate for absorbance measurement.

-

Record the UV-Vis spectrum of the solution from approximately 200 to 400 nm.

-

Repeat this process for the entire range of buffer solutions.

-

Identify an analytical wavelength where the absorbance of the protonated and neutral species differs significantly.

-

Plot the absorbance at the analytical wavelength against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve, often calculated using the Henderson-Hasselbalch equation.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water provides a measure of a compound's lipophilicity.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate. If necessary, centrifuge the mixture to ensure complete separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient, P, as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The kinetic or thermodynamic solubility in aqueous buffer can be determined to assess the compound's dissolution characteristics.

Materials:

-

This compound (solid)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO (for kinetic solubility)

-

Shaker or vortex mixer

-

Filtration device (e.g., syringe filter)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure (Thermodynamic Solubility):

-

Add an excess amount of solid this compound to a vial containing the aqueous buffer.

-

Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Filter the supernatant to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method. This concentration represents the thermodynamic solubility.

Signaling Pathways and Biological Activity

The biological activity of 4-aminoquinoline derivatives is most extensively studied in the context of malaria. The primary mechanism of action for compounds like chloroquine (4-amino-7-chloroquinoline) is the inhibition of hemozoin formation in the parasite's digestive vacuole. It is plausible that this compound shares this mechanism.

Additionally, some 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2, which is a potential therapeutic target for Parkinson's disease.[2] Whether this compound also exhibits this activity requires further investigation.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Proposed mechanism of action in malaria.

References

Discovery and history of 4-aminoquinoline compounds in medicinal chemistry

From the bark of the Cinchona tree to the modern synthetic arsenal against malaria, the journey of 4-aminoquinoline compounds is a testament to the evolution of medicinal chemistry. This technical guide delves into the discovery, history, and core scientific principles underlying this crucial class of antimalarial agents, providing researchers, scientists, and drug development professionals with an in-depth understanding of their synthesis, mechanism of action, and the ongoing quest for next-generation analogs.

The story of 4-aminoquinolines begins with quinine, an alkaloid isolated from the Cinchona bark, which for centuries was the only effective treatment for malaria.[1][2] The strategic importance of quinine became starkly evident during World War II when the Japanese occupation of Java severed the Allied forces' primary supply.[3][4] This critical shortage spurred intensive research efforts to develop synthetic antimalarials, leading to the birth of the 4-aminoquinoline class of drugs.

A Historical Breakthrough: The Synthesis of Chloroquine and Hydroxychloroquine

In 1934, German scientists at Bayer first synthesized chloroquine, a 4-aminoquinoline derivative.[1][2][5] Initially deemed too toxic, it was later re-evaluated by American and British scientists and emerged as a highly effective and well-tolerated antimalarial.[6] Following the war, its use became widespread. In 1946, a hydroxylated analog, hydroxychloroquine, was developed, offering a less toxic alternative to chloroquine.[1][2]

The Mechanism of Action: Disrupting the Parasite's Detoxification Pathway

The primary target of 4-aminoquinoline antimalarials is the intraerythrocytic stage of the Plasmodium falciparum parasite. During this stage, the parasite digests the host's hemoglobin in its acidic digestive vacuole as a source of amino acids.[5][7] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin, also known as malaria pigment.[4][7]

4-Aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[3] Here, they are believed to interfere with the formation of hemozoin by forming a complex with heme, preventing its polymerization.[3] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[8]

Structure-Activity Relationships: The Key to Potency and Overcoming Resistance

The structure-activity relationship (SAR) of 4-aminoquinolines has been extensively studied to understand the chemical features essential for their antimalarial activity and to design new compounds that can overcome chloroquine resistance.[5][9] Key findings include:

-

The 4-Aminoquinoline Nucleus: This core structure is essential for activity.[9]

-

7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for high antimalarial activity.[5]

-

The Side Chain: The nature and length of the alkylamino side chain at the 4-position significantly influence the drug's activity, accumulation in the parasite's vacuole, and ability to overcome resistance.[10]

The emergence and spread of chloroquine-resistant strains of P. falciparum in the late 1950s and early 1960s posed a significant challenge to malaria control efforts.[5] Resistance is primarily associated with mutations in the parasite's chloroquine-resistance transporter (PfCRT) protein, which reduces the accumulation of the drug in the digestive vacuole.[5] This has driven the development of new 4-aminoquinoline analogs with modified side chains to evade this resistance mechanism.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro activity (IC50 values) of key 4-aminoquinoline compounds and novel analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (CQS) | 9.8 | [11] |

| Chloroquine | W2 (CQR) | 382 | [11] |

| Amodiaquine | 3D7 (CQS) | 12.5 | [12] |

| Amodiaquine | W2 (CQR) | 35.2 | [12] |

| Compound 4 | W2 (CQR) | 17.3 | [11] |

| Compound 18 | W2 (CQR) | 5.6 | [11] |

| Compound | Linker Length (Carbons) | P. falciparum Strain (W2, CQR) | IC50 (nM) | Reference |

| Analog A | 2 | W2 | 25 | [13] |

| Analog B | 3 | W2 | 18 | [13] |

| Analog C | 4 | W2 | 45 | [13] |

Experimental Protocols

General Synthesis of 4-Aminoquinoline Analogs

The most common method for synthesizing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction.[14][15]

Step 1: Preparation of 4,7-dichloroquinoline This starting material is typically synthesized from m-chloroaniline through a Conrad-Limpach reaction or a similar cyclization method.

Step 2: Condensation with an Amine 4,7-dichloroquinoline is then reacted with a desired amine to introduce the side chain at the 4-position.

Detailed Methodology for the Synthesis of a Novel N-benzyl-4-aminoquinoline (Compound 1 in[16])

-

Synthesis of the Amine Precursor:

-

o-Cyanobenzylbromide is reacted with diethylamine in ethanol to yield o-(diethylaminomethyl)benzonitrile.

-

The nitrile group is then reduced using lithium aluminum hydride (LiAlH4) in diethyl ether to afford the primary amine, o-(diethylaminomethyl)benzylamine.[16]

-

-

Condensation Reaction:

-

A mixture of o-(diethylaminomethyl)benzylamine, 4,7-dichloroquinoline, potassium carbonate (K2CO3), and triethylamine is heated in N-methyl-2-pyrrolidone (NMP).[16]

-

The reaction mixture is typically heated for several hours to drive the reaction to completion.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel to yield the final 4-aminoquinoline analog.[16]

-

In Vitro Antimalarial Activity Assay (IC50 Determination)

The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting parasite growth by half. A common method is the [3H]-hypoxanthine incorporation assay.[5]

-

Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.

-

Infection and Incubation: The plates are inoculated with synchronized, ring-stage infected erythrocytes. The plates are then incubated for a period that allows for at least one full cycle of parasite replication (typically 48-72 hours).

-

Radiolabeling: [3H]-hypoxanthine is added to the wells for the final 24 hours of incubation. The parasite incorporates the radiolabeled hypoxanthine into its nucleic acids.

-

Harvesting and Measurement: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Hemozoin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

-

Hemin Solution: A solution of hemin (the chloride salt of heme) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sodium hydroxide.

-

Assay Buffer: An acetate buffer with a pH of around 4.8 is used to mimic the acidic environment of the parasite's digestive vacuole.

-

Initiation of Crystallization: The crystallization of hemin into β-hematin is initiated by adding the hemin solution to the acidic buffer.

-

Incubation with Test Compound: The test compound is added to the reaction mixture at various concentrations.

-

Quantification of β-Hematin: After an incubation period, the amount of β-hematin formed is quantified. This can be done by separating the insoluble β-hematin from the soluble hemin by centrifugation, dissolving the β-hematin in a basic solution, and measuring its absorbance spectrophotometrically.

Experimental and Drug Discovery Workflow

The development of new 4-aminoquinoline antimalarials follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

The Future of 4-Aminoquinolines

Despite the challenge of drug resistance, the 4-aminoquinoline scaffold remains a cornerstone of antimalarial drug discovery.[17] Current research focuses on several key areas:

-

Novel Analogs: Synthesizing new derivatives with modified side chains and quinoline ring substitutions to improve activity against resistant strains and reduce toxicity.[12][18]

-

Hybrid Molecules: Combining the 4-aminoquinoline pharmacophore with other antimalarial agents to create hybrid molecules with dual mechanisms of action.[7]

-

Reversal Agents: Developing compounds that can reverse chloroquine resistance by inhibiting the PfCRT transporter.

The enduring legacy of 4-aminoquinolines in the fight against malaria underscores the power of medicinal chemistry to address global health challenges. Through a deep understanding of their history, mechanism of action, and structure-activity relationships, researchers continue to build upon this foundation to develop the next generation of life-saving therapies.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hemozoin - Wikipedia [en.wikipedia.org]

- 5. mmv.org [mmv.org]

- 6. Biochemical characterization of Plasmodium falciparum hemozoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 11. A Novel Way to Grow Hemozoin-Like Crystals In Vitro and Its Use to Screen for Hemozoin Inhibiting Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 14. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 17. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derisilab.ucsf.edu [derisilab.ucsf.edu]

4-Aminoquinoline-7-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the quinoline-class of antimalarial drugs like chloroquine.[1][2] Strategic modifications of this core have led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] Among these modifications, the introduction of a carbonitrile group at the 7-position of the 4-aminoquinoline scaffold presents a compelling strategy for the development of novel therapeutics. The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the quinoline ring system, potentially enhancing binding affinities to biological targets and improving pharmacokinetic profiles. This guide explores the synthesis, biological activities, and therapeutic potential of 4-aminoquinoline-7-carbonitrile derivatives as a promising scaffold for drug discovery.

Synthetic Strategies

The synthesis of this compound derivatives typically commences with the preparation of a key intermediate, 4-chloro-7-cyanoquinoline. While direct cyanation of a pre-functionalized quinoline can be challenging, a common approach involves the construction of the quinoline ring with the cyano group already in place or the conversion of a suitable precursor at the 7-position.

A plausible synthetic route starts from a substituted aniline, which undergoes cyclization to form the quinoline core. For instance, 3-aminobenzonitrile can be reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization to yield 4-hydroxy-7-cyanoquinoline. Subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃) affords the crucial 4-chloro-7-cyanoquinoline intermediate.[4] This intermediate can then readily undergo nucleophilic aromatic substitution (SNAr) at the C4 position with a variety of primary or secondary amines to furnish the desired N-substituted-4-amino-7-cyanoquinoline derivatives.[5]

Alternatively, palladium-catalyzed cross-coupling reactions on a 7-halo-4-aminoquinoline precursor can be employed to introduce the cyano group.[6]

Therapeutic Potential and Biological Activity

The this compound scaffold has shown promise in several therapeutic areas, primarily as kinase inhibitors for cancer therapy and as antimalarial agents.

Anticancer Activity: Kinase Inhibition

The 4-aminoquinoline scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[7] The addition of a 7-cyano group can enhance the interaction with the kinase active site.

Src Kinase: Derivatives of 4-anilino-3-quinolinecarbonitrile have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[8] While direct data on 7-cyano derivatives is limited, the related 7-thienyl and other substituted analogues show significant Src inhibitory activity. The nitrile group often participates in hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are present in several approved EGFR inhibitors.[9] Modifications at the 7-position of the quinoline ring are known to influence EGFR inhibitory activity. The electron-withdrawing cyano group could potentially enhance the binding affinity to the EGFR kinase domain.

Janus Kinases (JAKs): The JAK-STAT signaling pathway is critical for cytokine signaling and is a validated target in inflammatory diseases and some cancers. Small molecule inhibitors targeting the ATP-binding site of JAKs are of significant interest. The 4-aminoquinoline scaffold has been explored for the development of JAK inhibitors, and the introduction of a 7-cyano group could be a viable strategy to improve potency and selectivity.

The following table summarizes the anticancer activity of some relevant 7-substituted 4-aminoquinoline derivatives.

| Compound ID | Target Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [10] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.52 | [10] |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [10] |

| 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | CH22 | 8.4 | [11] |

| 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | UM-Chor1 | 6.9 | [11] |

| 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | U-CH12 | 7.7 | [11] |

Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of many antimalarial drugs. The mechanism of action for many of these compounds involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. Structure-activity relationship (SAR) studies have shown that modifications at the 7-position of the quinoline ring can significantly impact antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium falciparum.[12]

Studies on quinoline triazole amide analogues have categorized derivatives based on substitution at the 7-position, including 7-cyano derivatives, and have correlated their antimalarial activity with lipophilicity.[13] This suggests that the 7-cyano group is a viable modification for the development of new antimalarial agents.

The following table presents antimalarial activity data for some relevant 4-aminoquinoline derivatives.

| Compound | Parasite Strain | Activity (IC₅₀, nM) | Reference |

| Chloroquine | P. falciparum (CQ-sensitive) | < 12 | [14] |

| TDR 58845 | P. falciparum (CQ-sensitive) | < 12 | [14] |

| TDR 58846 | P. falciparum (CQ-sensitive) | < 12 | [14] |

| Amodiaquine | P. falciparum (K1, CQ-resistant) | 26 | [15] |

| 4-aminoquinoline hydrazone analogue 2 | P. falciparum (K1, multidrug-resistant) | 26 (72h) | [16] |

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

Src Signaling Pathway

Src kinase is a key node in multiple signaling cascades that regulate cell growth, adhesion, and migration. Upon activation by upstream signals such as receptor tyrosine kinases (RTKs) or integrins, Src phosphorylates a variety of downstream substrates, including FAK, STAT3, and components of the Ras-MAPK and PI3K-Akt pathways.

Caption: Src Kinase Signaling Pathway and Inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which drive cell proliferation and survival.

Caption: EGFR Signaling Pathway and Inhibition.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling. Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[10][16]

Caption: JAK-STAT Signaling Pathway and Inhibition.

Experimental Protocols

General Synthetic Procedure for N-Substituted-4-amino-7-cyanoquinolines

This protocol is a general method adapted from procedures for the synthesis of similar 4-aminoquinoline derivatives.[5][10]

-

Synthesis of 4-Hydroxy-7-cyanoquinoline: A mixture of 3-aminobenzonitrile and diethyl ethoxymethylenemalonate is heated. The resulting intermediate is then cyclized at high temperature in a suitable solvent like diphenyl ether to yield 4-hydroxy-7-cyanoquinoline.

-

Synthesis of 4-Chloro-7-cyanoquinoline: 4-Hydroxy-7-cyanoquinoline is refluxed in an excess of phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom.[4] The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to precipitate the product.

-

Synthesis of N-Substituted-4-amino-7-cyanoquinoline: A mixture of 4-chloro-7-cyanoquinoline and the desired primary or secondary amine (typically in excess) is heated in a suitable solvent such as ethanol, N-methyl-2-pyrrolidone (NMP), or under neat conditions.[10] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final product.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific kinase.[17][18]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well containing the kinase enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.

-

Compound Addition: The test compound (e.g., a this compound derivative) is added to the wells at various concentrations. A control with no inhibitor (vehicle only) is also included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P or ³³P, or fluorescence/luminescence-based assays that detect ADP production.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to assess the cytotoxicity of a compound against cancer cell lines.[10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

-

Measurement: The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured using a microplate reader, which is proportional to the cell number.

-

GI₅₀ Calculation: The 50% growth inhibition (GI₅₀) concentration is determined from the dose-response curve.

Conclusion

The this compound scaffold represents a promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the potential for the 7-cyano group to enhance biological activity make it an attractive target for medicinal chemists. While further research is needed to fully elucidate the structure-activity relationships and therapeutic potential of this specific scaffold, the existing data on related 4-aminoquinoline derivatives strongly support its exploration in the development of new kinase inhibitors for oncology and novel antimalarial drugs. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to advance the investigation of this versatile chemical scaffold.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. esr.ie [esr.ie]

- 15. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. reactionbiology.com [reactionbiology.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline-7-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Aminoquinoline-7-carbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. The core structure is amenable to a variety of substitutions at the 4-amino position, allowing for the generation of diverse chemical libraries for drug discovery programs.

Introduction

The 4-aminoquinoline scaffold is a well-established pharmacophore found in numerous clinically used drugs, most notably for the treatment of malaria. The introduction of a carbonitrile group at the 7-position of the quinoline ring can significantly modulate the electronic properties and biological activity of the molecule. This modification offers opportunities to develop novel derivatives with unique pharmacological profiles, potentially targeting a range of diseases including cancer and parasitic infections.[1][2] The general synthetic strategy involves a two-step process: the preparation of a key intermediate, 4-chloro-7-cyanoquinoline, followed by a nucleophilic aromatic substitution reaction with a variety of primary and secondary amines.

Synthetic Workflow Overview

The overall synthetic pathway for the preparation of this compound derivatives is depicted below. The process begins with the synthesis of the key intermediate, 4-chloro-7-cyanoquinoline, which is then reacted with a selected amine to yield the final product.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-cyanoquinoline